

Application Notes: Brequinar-d3 for In Vitro T-Cell Proliferation Assays

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Compound of Interest

Compound Name: Brequinar-d3

Cat. No.: B15568763

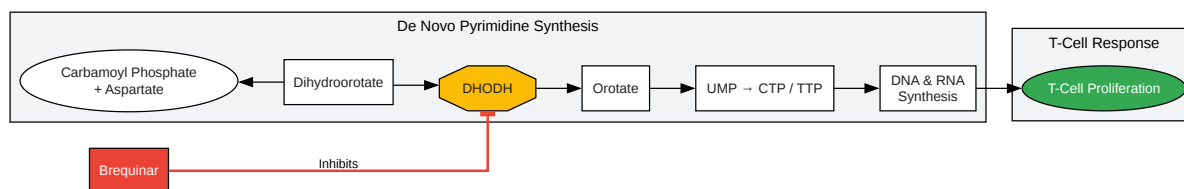
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Introduction

Brequinar is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is crucial for the production of nucleotides required for DNA and RNA synthesis. Activated T-cells exhibit a high metabolic demand to support rapid clonal expansion and effector functions. [1] By targeting this metabolic vulnerability, Brequinar effectively depletes the intracellular pyrimidine pool, leading to cell cycle arrest and a potent, dose-dependent inhibition of T-cell proliferation.[2][3][4] This makes Brequinar and its deuterated form, **Brequinar-d3**, valuable tools for studying T-cell activation, immunomodulation, and for the development of therapeutics for autoimmune diseases and cancer.

Mechanism of Action

Upon activation, T-cells significantly ramp up metabolic processes, including the de novo synthesis of pyrimidines (uridine and cytidine), which are essential building blocks for nucleic acids.[1] Brequinar exerts its immunosuppressive effects by directly inhibiting DHODH.[2] This blockade halts the conversion of dihydroorotate to orotate, a critical step in pyrimidine synthesis. The resulting pyrimidine starvation prevents T-cells from progressing through the S phase of the cell cycle, thereby halting their proliferation.[2][5] The cytostatic effect of Brequinar can be reversed by supplementing the culture medium with exogenous uridine, confirming its specific on-target activity.[4]



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Caption: Mechanism of Brequinar action on the de novo pyrimidine synthesis pathway.

Quantitative Data

The inhibitory effect of Brequinar on T-cell proliferation and its potency against the DHODH enzyme have been quantified across various studies. The following table summarizes key data points.

Inhibitor	Cell/Enzyme Type	Assay Type	Parameter	Value	Reference
Brequinar	Human DHODH	Enzyme Assay	IC ₅₀	5.2 nM	[6]
Brequinar	Activated CD3+ T-Cells	Proliferation	% of Control	63% at 50 nM	[4]
Brequinar	Activated CD3+ T-Cells	Proliferation	% of Control	16% at 100 nM	[4]
Brequinar	T-ALL Cell Lines	Cell Viability (CellTiter-Glo)	IC ₅₀	Nanomolar range	[3][7]
Brequinar	PHA-Stimulated PBMC	Activation	Effective Conc.	Inhibition starts at 1 µM	[2]

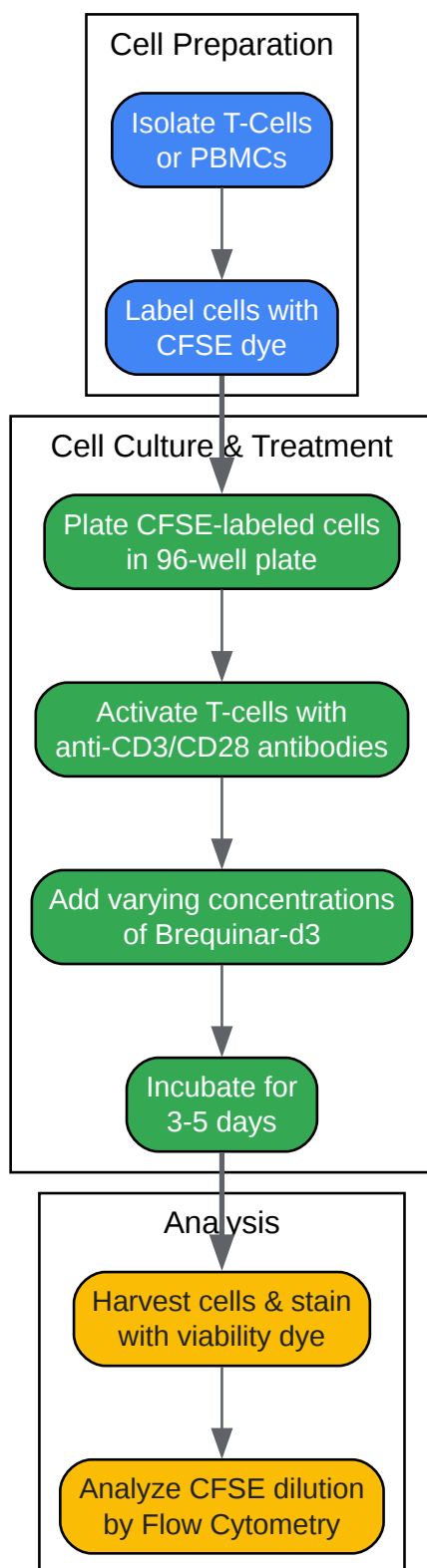
Experimental Protocols

Protocol: In Vitro T-Cell Proliferation Assay using CFSE Dilution

This protocol details a robust method for measuring T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye using flow cytometry. As cells divide, the CFSE fluorescence intensity is halved in daughter cells, allowing for the visualization of successive generations.

Materials

- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
- RPMI-1640 complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
- Phosphate-Buffered Saline (PBS)
- CFSE dye (e.g., from Thermo Fisher Scientific or BioLegend)
- T-cell activation stimuli: Plate-bound anti-CD3 antibody (clone OKT3 or UCHT1) and soluble anti-CD28 antibody (clone CD28.2).[\[8\]](#)[\[9\]](#)
- **Brequinar-d3** stock solution (in DMSO)
- Viability dye for flow cytometry (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
- 96-well flat-bottom culture plates



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Caption: Experimental workflow for a CFSE-based T-cell proliferation assay.

Methodology

- Plate Coating (for T-cell activation):
 - Dilute anti-CD3 antibody to 5-10 µg/mL in sterile PBS.[\[8\]](#)
 - Add 100 µL of the antibody solution to the wells of a 96-well plate.
 - Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.
 - Before use, wash the wells twice with 200 µL of sterile PBS to remove unbound antibody.
[\[8\]](#)
- Cell Labeling with CFSE:
 - Isolate T-cells or use PBMCs from healthy donors.
 - Resuspend cells at a concentration of $1-10 \times 10^6$ cells/mL in pre-warmed PBS.[\[1\]](#)
 - Add CFSE to a final concentration of 1-5 µM and mix immediately.[\[1\]](#)
 - Incubate for 10-15 minutes at 37°C, protected from light.[\[1\]](#)
 - Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.[\[1\]](#)
 - Wash the cells twice with complete medium to remove excess CFSE.
 - Resuspend the final cell pellet in complete RPMI medium at a concentration of $1-2 \times 10^6$ cells/mL.[\[8\]](#)
- Cell Culture and Treatment:
 - Add 100 µL of the CFSE-labeled cell suspension to each well of the pre-coated 96-well plate.
 - Prepare serial dilutions of **Brequinar-d3** in complete medium. Add the desired volume to the wells to achieve final concentrations (a suggested range is 1 nM to 10 µM). Include a vehicle-only control (DMSO).

- Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL to all activation wells.
[8]
- Include appropriate controls:
 - Unstimulated cells (CFSE-labeled, no antibodies)
 - Stimulated cells (CFSE-labeled, with antibodies, vehicle control)
- Culture the plate for 3-5 days in a humidified incubator at 37°C with 5% CO₂. [1]
- Flow Cytometry Analysis:
 - Harvest cells from the plate into FACS tubes.
 - Wash the cells with PBS.
 - Stain with a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis. [1]
 - Acquire data on a flow cytometer. CFSE fluorescence is typically detected in the FITC or equivalent channel.
 - Analyze the data by gating on the live, single-cell population. Proliferation is visualized as distinct peaks in a histogram, where each peak to the left of the non-proliferated parent peak represents one cell division. Quantify the percentage of divided cells or the proliferation index for each condition.

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